molecular formula C7H5BrClI B1437290 5-Bromo-1-chloro-2-iodo-3-methylbenzene CAS No. 1000573-87-4

5-Bromo-1-chloro-2-iodo-3-methylbenzene

Cat. No. B1437290
CAS RN: 1000573-87-4
M. Wt: 331.37 g/mol
InChI Key: NUXOMLHLSLRWMX-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-iodo-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons . It contains a benzene ring substituted with bromine, chlorine, iodine, and a methyl group .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A detailed mechanism for these reactions involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-chloro-2-iodo-3-methylbenzene consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached to it . The IUPAC rules for naming such compounds specify that the substituents should be listed in alphabetical order .


Chemical Reactions Analysis

The chemical reactions of 5-Bromo-1-chloro-2-iodo-3-methylbenzene would typically involve reactions at the positions of the halogen substituents. These could include further electrophilic aromatic substitution reactions or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-chloro-2-iodo-3-methylbenzene would depend on the nature of the substituents and the benzene ring. The compound has a molecular weight of 331.38 and is a white to yellow solid .

Scientific Research Applications

Organic Synthesis

5-Bromo-1-chloro-2-iodo-3-methylbenzene is a multi-halogenated compound that can serve as a versatile intermediate in organic synthesis. Its halogen atoms can undergo various substitution reactions, making it valuable for constructing complex molecules. For instance, it can be used to synthesize indene derivatives, which are important in the development of new pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is classified as potentially harmful and may cause harm if inhaled, comes into contact with skin, or if swallowed . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

5-bromo-1-chloro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXOMLHLSLRWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661545
Record name 5-Bromo-1-chloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000573-87-4
Record name 5-Bromo-1-chloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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